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N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
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Overview
Description
N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and an oxane group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions.
- Attachment of the oxane group through etherification or similar reactions.
- Final methylation and carboxamide formation under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
- Use of high-yielding reactions.
- Minimization of by-products.
- Implementation of efficient purification techniques such as chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxane group.
Reduction: Reduction reactions may target the carbonyl group in the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine moiety or the oxane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products:
- Oxidation may yield hydroxylated or ketone derivatives.
- Reduction can produce alcohols or amines.
- Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may:
- Bind to receptors or enzymes, modulating their activity.
- Interact with nucleic acids, affecting gene expression.
- Participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
- N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide can be compared to other piperidine or pyridine derivatives.
- Compounds like N-methylpiperidine-3-carboxamide or 2-pyridin-2-ylethylpiperidine may share structural similarities.
Uniqueness:
- The presence of the oxane group and the specific arrangement of functional groups make this compound unique.
- Its diverse reactivity and potential applications distinguish it from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-22(14-16-8-12-26-13-9-16)20(25)17-5-6-19(24)23(15-17)11-7-18-4-2-3-10-21-18/h2-4,10,16-17H,5-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLWDDTUQJIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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